molecular formula C23H22N6O B13935643 N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide

Cat. No.: B13935643
M. Wt: 398.5 g/mol
InChI Key: SVPYLXGXJSJJLF-UHFFFAOYSA-N
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Description

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, which makes it a promising candidate for cancer therapy and other diseases involving kinase dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under specific conditions. For instance, the reaction can be carried out in the presence of a catalytic amount of hydrochloric acid (HCl) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide stands out due to its specific structure, which allows for high selectivity and potency against certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H22N6O/c30-23(17-5-2-9-24-13-17)28-19-7-1-4-16(12-19)18-6-3-11-29(14-18)22-20-8-10-25-21(20)26-15-27-22/h1-2,4-5,7-10,12-13,15,18H,3,6,11,14H2,(H,28,30)(H,25,26,27)

InChI Key

SVPYLXGXJSJJLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CN=CC=C5

Origin of Product

United States

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